4-(4-Methoxyphenyl)-2-methyl-7-(3-(piperidin-1-yl)propoxy)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
4-(4-methoxyphenyl)-2-methyl-7-(3-(piperidin-1-yl)propoxy)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a methoxyphenyl group, a piperidinyl propoxy group, and a tetrahydroisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-2-methyl-7-(3-(piperidin-1-yl)propoxy)-1,2,3,4-tetrahydroisoquinoline typically involves a multi-step process. One common method includes the following steps:
Formation of the Tetrahydroisoquinoline Core: The initial step involves the formation of the tetrahydroisoquinoline core through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a Friedel-Crafts alkylation reaction, where the tetrahydroisoquinoline core reacts with a methoxybenzene derivative in the presence of a Lewis acid catalyst.
Attachment of the Piperidinyl Propoxy Group: The final step involves the attachment of the piperidinyl propoxy group through a nucleophilic substitution reaction, where the intermediate compound reacts with a piperidinyl propoxy halide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-methoxyphenyl)-2-methyl-7-(3-(piperidin-1-yl)propoxy)-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the tetrahydroisoquinoline core, converting it to a fully saturated isoquinoline derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include alkyl halides and amines, with reactions typically conducted under basic conditions using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include quinone derivatives, fully saturated isoquinoline derivatives, and various substituted tetrahydroisoquinoline derivatives .
Scientific Research Applications
4-(4-methoxyphenyl)-2-methyl-7-(3-(piperidin-1-yl)propoxy)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery for treating neurological disorders.
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-2-methyl-7-(3-(piperidin-1-yl)propoxy)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. This can lead to various biological effects, such as changes in neurotransmitter levels, enzyme inhibition, or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-(4-methoxyphenyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline: Lacks the piperidinyl propoxy group, resulting in different chemical and biological properties.
4-(4-methoxyphenyl)-2-methyl-7-(3-(morpholin-1-yl)propoxy)-1,2,3,4-tetrahydroisoquinoline: Contains a morpholinyl propoxy group instead of a piperidinyl propoxy group, leading to variations in its reactivity and biological activity.
Uniqueness
The presence of the piperidinyl propoxy group in 4-(4-methoxyphenyl)-2-methyl-7-(3-(piperidin-1-yl)propoxy)-1,2,3,4-tetrahydroisoquinoline imparts unique chemical and biological properties, making it distinct from other similar compounds. This group enhances its solubility, reactivity, and potential interactions with biological targets .
Properties
Molecular Formula |
C25H34N2O2 |
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Molecular Weight |
394.5 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-2-methyl-7-(3-piperidin-1-ylpropoxy)-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C25H34N2O2/c1-26-18-21-17-23(29-16-6-15-27-13-4-3-5-14-27)11-12-24(21)25(19-26)20-7-9-22(28-2)10-8-20/h7-12,17,25H,3-6,13-16,18-19H2,1-2H3 |
InChI Key |
QSLOOQBYTWFYSN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C2=C(C1)C=C(C=C2)OCCCN3CCCCC3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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